![molecular formula C4H5N3O2 B2589257 5-Amino-1,2-oxazole-3-carboxamide CAS No. 1629161-52-9](/img/structure/B2589257.png)
5-Amino-1,2-oxazole-3-carboxamide
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Overview
Description
5-Amino-1,2-oxazole-3-carboxamide is a compound with the molecular weight of 141.13 . It is also known by its IUPAC name, 5-(aminomethyl)-3-isoxazolecarboxamide .
Synthesis Analysis
The synthesis of isoxazole derivatives has been a topic of interest in medicinal chemistry. A review on metal-free synthetic routes to isoxazoles highlights the potential application of these routes for the synthesis of isoxazoles with significant biological interests . Another review discusses the synthesis of oxazole, oxazoline and isoxazoline derived marine natural products .
Molecular Structure Analysis
The InChI code for 5-Amino-1,2-oxazole-3-carboxamide is 1S/C5H7N3O2/c6-2-3-1-4(5(7)9)8-10-3/h1H,2,6H2,(H2,7,9)
. This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives have been studied extensively. For instance, the nucleophilic induced fragmentation of the oxazole carboxamide bond has been reported, where the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Physical And Chemical Properties Analysis
Scientific Research Applications
Medicinal Chemistry
5-Amino-1,2-oxazole-3-carboxamide is a valuable intermediate in medicinal chemistry due to its heterocyclic structure which is a key feature in many pharmacologically active compounds. Oxazoles, the class of compounds to which it belongs, are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound can be used to synthesize various derivatives that may serve as potential therapeutic agents.
Agriculture
In the agricultural sector, oxazole derivatives have been explored for their potential use as herbicides, insecticides, and fungicides. The structural versatility of 5-Amino-1,2-oxazole-3-carboxamide allows for the development of compounds that can protect crops from pests and diseases, contributing to increased agricultural productivity .
Material Science
The compound’s utility extends to material science, where it can be involved in the synthesis of novel materials with specific properties. For instance, oxazole derivatives can be used in the creation of organic semiconductors, which are essential for the development of electronic devices .
Industrial Applications
Industrially, 5-Amino-1,2-oxazole-3-carboxamide can be a precursor in the synthesis of dyes, pigments, and other chemical entities that require stable heterocyclic compounds. Its robustness under various chemical reactions makes it a suitable candidate for diverse industrial processes .
Environmental Applications
Research has indicated that oxazole derivatives could play a role in environmental remediation. Their potential to interact with various pollutants and aid in their breakdown could be harnessed to treat contaminated water or soil .
Biochemistry and Pharmacology
In biochemistry, 5-Amino-1,2-oxazole-3-carboxamide is significant for its role in the study of enzyme inhibition, receptor binding, and gene expression. Pharmacologically, it is part of the research into developing new drugs that can interact with biological systems to treat diseases .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Oxazole derivatives, to which 5-amino-1,2-oxazole-3-carboxamide belongs, have been known to exhibit a wide spectrum of biological activities . These activities are often determined by the specific substitution patterns in the oxazole derivatives .
Mode of Action
It is suggested that the electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This could potentially influence the interaction of 5-Amino-1,2-oxazole-3-carboxamide with its targets.
Biochemical Pathways
Oxazole derivatives have been found to interfere with various biological pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
It is known that these properties significantly impact the bioavailability of a compound .
Result of Action
Oxazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
properties
IUPAC Name |
5-amino-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2(4(6)8)7-9-3/h1H,5H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAIKUKYFITSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1629161-52-9 |
Source
|
Record name | 5-amino-1,2-oxazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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